[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is a synthetic organic compound characterized by its complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multi-step organic reactions. The process may start with the bromination of a precursor molecule, followed by a series of alkylation, cyclization, and acetylation reactions. Each step requires specific reagents and conditions, such as the use of bromine for bromination, strong bases for alkylation, and acidic or basic catalysts for cyclization and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent synthesis of the compound, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic organic molecules with bromine and acetate functional groups. Examples might include:
- [5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate analogs with different alkyl groups.
- Polycyclic compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C31H50Br2O2 |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
[5,6-dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3 |
InChI Key |
RUSKMTKSRJEHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C |
Origin of Product |
United States |
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